Foscarnet

Catalog No.
S559712
CAS No.
4428-95-9
M.F
CH3O5P
M. Wt
126.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Foscarnet

CAS Number

4428-95-9

Product Name

Foscarnet

IUPAC Name

phosphonoformic acid

Molecular Formula

CH3O5P

Molecular Weight

126.01 g/mol

InChI

InChI=1S/CH3O5P/c2-1(3)7(4,5)6/h(H,2,3)(H2,4,5,6)

InChI Key

ZJAOAACCNHFJAH-UHFFFAOYSA-N

SMILES

C(=O)(O)P(=O)(O)O

solubility

Complete
1.68e+01 g/L

Synonyms

Foscarnet Foscarnet Barium (2:3) Salt Foscarnet Calcium (2:3) Salt Foscarnet Disodium Salt Foscarnet Magnesium (2:3) Salt Foscarnet Manganese (2+) (2:3) Salt Foscarnet Sodium Foscarnet Sodium Hexahydrate Foscarnet Trilithium Salt Foscarnet Tripotassium Salt Foscarnet Trisodium Salt Foscavir Phosphonoformate Phosphonoformic Acid Trisodium Phosphonoformate

Canonical SMILES

C(=O)(O)P(=O)(O)O

Phosphonoformic acid is phosphoric acid in which one of the hydroxy groups is replaced by a carboxylic acid group. It is used as the trisodium salt as an antiviral agent in the treatment of cytomegalovirus retinitis (CMV retinitis, an inflamation of the retina that can lead to blindness) and as an alternative to ganciclovir for AIDS patients who require concurrent antiretroviral therapy but are unable to tolerate ganciclovir due to haematological toxicity. It has a role as an antiviral drug, a sodium-dependent Pi-transporter inhibitor, a HIV-1 reverse transcriptase inhibitor and a geroprotector. It is a one-carbon compound, a member of phosphonic acids and a carboxylic acid. It is functionally related to a phosphonic acid and a formic acid. It is a conjugate acid of a phosphonatoformate and a phosphonoformate(2-).
Foscarnet sodium is an antiviral prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of cytomegalovirus (CMV) retinitis in individuals with AIDS. Foscarnet sodium is also FDA-approved for the treatment of a certain type of herpes simplex virus (HSV)infection, called acyclovir-resistant mucocutaneous HSV infection, in people with weakened immune systems.
CMV diseases—such as those affecting the eye (retinitis)—and HSV diseases can be opportunistic infections (OIs) of HIV.
An antiviral agent used in the treatment of cytomegalovirus retinitis. Foscarnet also shows activity against human herpes viruses and HIV.
Foscarnet is a Pyrophosphate Analog DNA Polymerase Inhibitor. The mechanism of action of foscarnet is as a DNA Polymerase Inhibitor, and Chelating Activity.
Foscarnet a simple pyrophosphate molecule which has antiviral activity against many viruses and is used intravenously in therapy of serious cytomegalovirus infections, largely in immunocompromised patients. Foscarnet has been associated with mild-to-moderate serum aminotransferase elevations during intravenous therapy, but not with episodes of clinically apparent liver injury.
Foscarnet is a natural product found in Streptomyces hygroscopicus with data available.
Foscarnet is a synthetic organic analog of inorganic pyrophosphate with activity against several types of viruses, but primarily used for the treatment of cytomegalovirus retinitis. Foscarnet selectively blocks the pyrophosphate binding site of virus-specific DNA polymerases at concentrations that do not affect cellular DNA polymerases. Because this agent crosses the blood brain barrier, it may be used in the treatment of viral infections of the central nervous system.
An antiviral agent used in the treatment of cytomegalovirus retinitis. Foscarnet also shows activity against human herpesviruses and HIV.
See also: Foscarnet Sodium (has salt form).

Foscarnet (phosphonoformic acid, PFA) is a highly polar, low-molecular-weight pyrophosphate analogue widely utilized as a broad-spectrum antiviral agent and a biochemical tool. Unlike standard nucleoside analogues, it functions as a direct, non-competitive inhibitor of viral DNA polymerases and reverse transcriptases without requiring prior intracellular phosphorylation by viral kinases [1]. In procurement and material selection, Foscarnet is highly valued for its high aqueous solubility, its predictable protonation states across physiological pH ranges, and its distinct lack of the severe dermal toxicity associated with its closest structural analogue, phosphonoacetic acid (PAA) [2]. These attributes make it a critical baseline material for antiviral resistance modeling, novel nanocarrier drug delivery systems, and specialized in vitro assays targeting pyrophosphate-binding sites.

Substituting Foscarnet with conventional nucleoside analogues (e.g., acyclovir or ganciclovir) or structurally similar phosphonocarboxylates (e.g., phosphonoacetic acid) fundamentally compromises experimental and therapeutic integrity. Nucleoside analogues mandate activation via viral thymidine kinase (TK); thus, they fail completely in TK-deficient or mutated resistant strains, rendering them useless for multidrug-resistant assay panels [1]. Conversely, while phosphonoacetic acid (PAA) shares a similar direct-inhibition mechanism, its significant dermal and systemic toxicity precludes its use in in vivo models and topical formulations[2]. Furthermore, Foscarnet's molecular geometry (a zero-carbon spacer between the phosphonate and carboxylate groups) provides distinct thermodynamic and binding profiles that PAA (one-carbon spacer) cannot replicate, directly impacting its efficacy in both viral polymerase inhibition and secondary applications like vascular calcification prevention [3].

Efficacy Bypassing Viral Kinase Activation in Resistant Strains

In plaque reduction assays utilizing thymidine kinase (TK)-deficient or mutated Herpes Simplex Virus (HSV) clinical isolates, standard nucleoside analogues fail to achieve inhibition. Acyclovir exhibits an IC50 > 100 μg/mL against these resistant strains, whereas Foscarnet maintains potent efficacy by directly binding to the pyrophosphate-binding site of the viral DNA polymerase, bypassing the need for kinase-mediated phosphorylation [1].

Evidence DimensionIC50 against TK-deficient acyclovir-resistant HSV
Target Compound DataFoscarnet retains efficacy (functionally bypassing TK dependence)
Comparator Or BaselineAcyclovir (IC50 > 100 μg/mL, functionally inactive)
Quantified Difference>100-fold difference in functional resistance threshold
ConditionsIn vitro plaque reduction assay using TK-deficient HSV isolates

Procurement of Foscarnet is essential for laboratories maintaining or testing against acyclovir-resistant viral libraries where nucleoside analogues are structurally ineffective.

Superior Inhibition of Vascular Calcification vs. Structural Analogues

Foscarnet (PFA) demonstrates quantifiable off-target utility as an inhibitor of calcium-phosphate deposition in vascular smooth muscle cells (VSMCs). In comparative kinetics, PFA inhibited calcification with a mean effective concentration (EC50) of 61 μmol/L. In stark contrast, its closest chemical analogue, phosphonoacetic acid (PAA), was identified as the weakest inhibitor in the tested cohort, failing to provide comparable biomineralization control [1].

Evidence DimensionInhibition of calcium-phosphate deposition (EC50)
Target Compound DataFoscarnet (PFA) EC50 = 61 μmol/L
Comparator Or BaselinePhosphonoacetic acid (PAA) (Weakest inhibitor, significantly > 61 μmol/L)
Quantified DifferencePFA provides quantifiable EC50 at 61 μmol/L; PAA lacks comparable potency
ConditionsConfluent rat VSMCs incubated for 6 days with 2 mmol/L Pi

Justifies the specific selection of Foscarnet over PAA for researchers developing in vitro models of vascular calcification or type III Pi transporter assays.

In Vivo Viability and Toxicity Profile

While both Foscarnet (PFA) and Phosphonoacetic acid (PAA) exhibit strong in vitro activity against HSV strains, their translational processability diverges sharply. PAA is associated with severe dermal toxicity, strictly precluding its use in human and specific in vivo mammalian models. Foscarnet, however, is well-tolerated in topical and systemic formulations, successfully altering the course of infection in murine models without the prohibitive dermal necrosis seen with PAA [1].

Evidence DimensionDermal and systemic toxicity in mammalian models
Target Compound DataFoscarnet (PFA) (Well-tolerated, viable for topical/systemic use)
Comparator Or BaselinePhosphonoacetic acid (PAA) (Severe dermal toxicity)
Quantified DifferenceBinary viability threshold (PFA = viable; PAA = precluded from use)
ConditionsMurine models of mucocutaneous and genital HSV infections

Ensures formulators and preclinical buyers do not waste resources synthesizing or procuring PAA for in vivo applications where it will fail safety screens.

Exceptional Drug Loading Capacity in Nanocarrier Formulations

Foscarnet's high charge density and small molecular footprint make it a highly efficient payload for advanced drug delivery systems. When formulated into inorganic-organic hybrid nanoparticles (IOH-NPs) utilizing zirconium or gadolinium (e.g., [ZrO]2+[(FCN)0.4(OH)0.8]2-), Foscarnet achieves a drug load of up to 44 wt-% per nanoparticle. This outperforms traditional nanocarrier systems, which typically struggle to exceed a 5 wt-% drug load for similar antiviral compounds [1].

Evidence DimensionMaximum drug load in nanoparticle formulations (wt-%)
Target Compound DataFoscarnet in IOH-NPs (Up to 44 wt-%)
Comparator Or BaselineTraditional antiviral nanocarrier systems (< 5 wt-%)
Quantified Difference~8.8-fold increase in mass-based drug loading efficiency
ConditionsSynthesis of Foscarnet-anion inorganic-organic hybrid nanoparticles in aqueous media

Drives the procurement of Foscarnet for materials scientists engineering high-capacity nanocarriers, as its structure allows for uniquely efficient payload integration.

Antiviral Resistance Assay Panels

Due to its ability to bypass viral thymidine kinase, Foscarnet is the mandatory positive control and baseline therapeutic in high-throughput screening assays evaluating acyclovir- and ganciclovir-resistant HSV and CMV strains [1].

High-Capacity Nanoparticle Formulation

Foscarnet is the preferred active pharmaceutical ingredient (API) for researchers developing inorganic-organic hybrid nanoparticles (IOH-NPs), leveraging its ability to act as a structural anion to achieve drug loading capacities exceeding 40 wt-% [2].

Vascular Calcification Modeling

Foscarnet is specifically utilized over other phosphonocarboxylates like PAA in cardiovascular research to inhibit calcium-phosphate deposition in smooth muscle cells, providing a reliable EC50 of 61 μmol/L for mechanistic studies [3].

Preclinical In Vivo Antiviral Modeling

For researchers requiring a pyrophosphate analogue for topical or systemic murine models, Foscarnet is the required procurement choice, as it avoids the severe dermal toxicity that completely disqualifies PAA from such workflows [4].

Physical Description

Solid

XLogP3

-2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

125.97181019 g/mol

Monoisotopic Mass

125.97181019 g/mol

Heavy Atom Count

7

Melting Point

88.06 °C

UNII

364P9RVW4X

Related CAS

63585-09-1 (tri-hydrochloride salt)

Drug Indication

For the treatment of CMV retinitis in patients with acquired immunodeficiency syndrome (AIDS) and for treatment of acyclovir-resistant mucocutaneous HSV infections in immunocompromised patients.
FDA Label

Livertox Summary

Foscarnet a simple pyrophosphate molecule which has antiviral activity against many viruses and is used intravenously in therapy of serious cytomegalovirus infections, largely in immunocompromised patients. Foscarnet has been associated with mild-to-moderate serum aminotransferase elevations during intravenous therapy, but not with episodes of clinically apparent liver injury.

Drug Classes

Antiviral Agents

Therapeutic Uses

Antiviral Agents; Reverse Transcriptase Inhibitors
Foscarnet sodium injection is indicated for the treatment of acyclovir-resistant mucocutaneous HSV infections in immunocompromised patients. /Included in US product label/
Foscarnet sodium injection is indicated for the treatment of CMV retinitis in patients with acquired immunodeficiency syndrome (AIDS). Combination therapy with foscarnet sodium and ganciclovir is indicated for patients who have relapsed after monotherapy with either drug. /Included in US product label/

Mechanism of Action

Foscarnet exerts its antiviral activity by a selective inhibition at the pyrophosphate binding site on virus-specific DNA polymerases at concentrations that do not affect cellular DNA polymerases.
Foscarnet sodium is an organic analogue of inorganic pyrophosphate that inhibits replication of herpesviruses in vitro including cytomegalovirus (CMV) and herpes simplex virus types 1 and 2 (HSV-1 and HSV-2). Foscarnet sodium exerts its antiviral activity by a selective inhibition at the pyrophosphate binding site on virus-specific DNA polymerases at concentrations that do not affect cellular DNA polymerases. Foscarnet sodium does not require activation (phosphorylation) by thymidine kinase or other kinases and therefore is active in vitro against HSV TK deficient mutants and CMV UL97 mutants. Thus, HSV strains resistant to acyclovir or CMV strains resistant to ganciclovir may be sensitive to foscarnet sodium. However, acyclovir or ganciclovir resistant mutants with alterations in the viral DNA polymerase may be resistant to foscarnet sodium and may not respond to therapy with foscarnet sodium. The combination of foscarnet sodium and ganciclovir has been shown to have enhanced activity in vitro.
The pyrophosphate (PP(i)) analog foscarnet inhibits viral DNA-polymerases and is used to treat cytomegalovirus and human immunodeficiency vius infections. Nucleotide cyclases and DNA-polymerases catalyze analogous reactions, i.e. a phosphodiester bond formation, and have similar topologies in their active sites. Inhibition by foscarnet of adenylyl cyclase isoforms was therefore tested with (i) purified catalytic domains C1 and C2 of types I and VII (IC1 and VIIC1) and of type II (IIC2) and (ii) membrane-bound holoenzymes (from mammalian tissues and types I, II, and V heterologously expressed in Sf9 cell membranes). Foscarnet was more potent than PP(i) in suppressing forskolin-stimulated catalysis by both, IC1/IIC2 and VIIC1/IIC2. Stimulation of VIIC1/IIC2 by Galpha(s) relieved the inhibition by foscarnet but not that by PP(i). The IC(50) of foscarnet on membrane-bound adenylyl cyclases also depended on their mode of regulation. These findings predict that receptor-dependent cAMP formation is sensitive to inhibition by foscarnet in some, but not all, cells. This was verified with two cell lines; foscarnet blocked cAMP accumulation after A(2A)-adenosine receptor stimulation in PC12 but not in HEK-A(2A) cells. Foscarnet also inhibited soluble and, to a lesser extent, particulate guanylyl cylase. Thus, foscarnet interferes with the generation of cyclic nucleotides, an effect which may give rise to clinical side effects. The extent of inhibition varies with the enzyme isoform and with the regulatory input.

Absorption Distribution and Excretion

Poorly absorbed after oral administration (bioavailability from 12 to 22%).
2.13 +/- 0.71 mL/min/kg [patients had normal renal function (CrCl > 80 mL/min]
68 +/- 8 mL/min/kg [CrCl was 50-80 mL/min]
34 +/- 9 mL/min/kg [CrCl was 25-49 mL/min]
20 +/- 4 mL/min/kg [CrCl was 10 - 24 mL/min]
The pharmacokinetics, absolute bioavailability, /and/ accumulation over 8 days of an oral formulation of foscarnet (90 mg/kg of body weight once daily [QD] [n = 6], 90 mg/kg twice daily [BID] [n = 6], and 180 mg/kg QD [n = 31) were investigated in 15 asymptomatic, human immunodeficiency virus-seropositive male patients free of active cytomegalovirus infection and with normal upper gastrointestinal function. Peak plasma drug concentrations were (mean +/- standard deviation) 46.4 +/- 10.8 uM (90 mg/kg QD), 45.7 +/- 6.9 uM (90 mg/ kg BID), and 64.9 +/- 31.7 uM (180 mg/kg QD) on day 1 and rose to 86.2 +/- 35.8, 78.7 +/- 35.2, and 86.4 +/- 25.0 uM, respectively, on day 8. The mean peak concentration in plasma following the intravenous administration of foscarnet (90 mg/kg) was 887.3 +/- 102.7 uM (n = 13). The terminal half-life in plasma remained unchanged, averaging 5.5 +/- 2.2 hr on day 1 (n = 15) and 6.6 +/- 1.9 hr on day 8 (n = 13), whereas it was 5.7 +/- 0.7 hr following intravenous dosing. Oral bioavailabilities were 9.1% +/- 2.2% (90 mg/kg QD), 9.5% +/- 1.7% (90 mg/kg BID), and 7.6% +/- 3.7% (180 mg/kg QD); the accumulation ratios on the 8th day of dosing were 2.1 +/- 1.1, 1.8 +/- 0.4, and 1.7 +/- 0.7, respectively. The overall 24-hr urinary excretion of oral foscarnet averaged 7.8% +/- 2.6% (day 1) and 13.4% +/- 6.0% (day 8), whereas it was 95.0% +/- 4.9% after intravenous dosing. The glomerular filtration rate and creatinine clearance remained constant, and the mean 24-hr renal clearances of foscarnet for the entire study group were 96 +/- 18 mL/min (day 1), 88 +/- 13 mL/min (day 8), and 103 +/- 16 mL/min after intravenous dosing.
Six patients with human immunodeficiency virus were given foscarnet in oral solution, 4000 mg every 6 hours for 3 days, followed by a washout period for 2 days and continuous intravenous infusion of 16,000 mg/24 hr over 72 hours. After oral foscarnet, plasma concentrations were less than 33 mumol/L in four patients; two had occasional concentrations of 35 to 50 mumol/L. The extent of absorption varied between 12% and 22%. During intravenous infusion, plasma concentrations ranged between 75 and 265 mumol/L. The disposition of foscarnet was triphasic, with mean half-lives of 0.45, 3.3, and 18 hours. Excretion data suggested elimination was by tubular secretion and glomerular filtration. Renal clearance was 176 mL/min 1.73 sq m. The apparent nonrenal clearance, 40 mL/min 1.73 sq m, probably reflects sequestration of foscarnet into bone. Ten percent to 28% of the cumulative dose may have been deposited in bone 2 days after infusion. A slight increase in serum calcium levels and changes in serum phosphate values may reflect the uptake of foscarnet in bone. Five patients had diarrhea (oral) and two had thrombophlebitis (intravenous).
It is not known whether foscarnet sodium is excreted in human milk...

Metabolism Metabolites

Not metabolized.

Associated Chemicals

Foscarnet sodium; 63585-09-1

Wikipedia

Foscarnet
Undecylenic_acid

Drug Warnings

/BOXED WARNING/ Renal impairment is the major toxicity of foscarnet sodium injection. Frequent monitoring of serum creatinine, with dose adjustment for changes in renal function, and adequate hydration with administration of foscarnet sodium injection, is imperative.
/BOXED WARNING/ Seizures, related to alterations in plasma minerals and electrolytes, have been associated with foscarnet sodium injection treatment. Therefore, patients must be carefully monitored for such changes and their potential sequelae. Mineral and electrolyte supplementation may be required.
/BOXED WARNING/ Foscarnet sodium injection is indicated for use only in immunocompromised patients with CMV retinitis and mucocutaneous acyclovir-resistant HSV infections.
Foscarnet sodium injection is contraindicated in patients with clinically significant hypersensitivity to foscarnet sodium.
For more Drug Warnings (Complete) data for Foscarnet (31 total), please visit the HSDB record page.

Biological Half Life

3.3-6.8 hours
...The foscarnet half-lives during continuous cyclic peritoneal dialysis (CCPD) and continuous ambulatory peritoneal dialysis (CAPD).were 41.4 and 45.8 hours, respectively. These values are significantly greater than the half-life of 4.5 hours observed in patients with normal renal function and about half that reported in anuric patients undergoing hemodialysis during the interdialytic period. The CCPD and CAPD clearances of foscarnet were 5.8 and 4.5 mL/min, respectively; the CAPD clearances of creatinine and urea nitrogen were 4.1 and 6.0 mL/min, respectively. The patient's estimated total body clearance values of foscarnet during CCPD and CAPD were 9.8 and 8.8 mL/min, respectively. Thus, CCPD and CAPD augmented the patient's residual clearance of foscarnet by 145% and 105%, respectively. ...
The pharmacokinetics, absolute bioavailability, /and/ accumulation over 8 days of an oral formulation of foscarnet (90 mg/kg of body weight once daily [QD] [n = 6], 90 mg/kg twice daily [BID] [n = 6], and 180 mg/kg QD [n = 31) were investigated in 15 asymptomatic, human immunodeficiency virus-seropositive male patients free of active cytomegalovirus infection and with normal upper gastrointestinal function ... The terminal half-life in plasma remained unchanged, averaging 5.5 +/- 2.2 hr on day 1 (n = 15) and 6.6 +/- 1.9 hr on day 8 (n = 13), whereas it was 5.7 +/- 0.7 hr following intravenous dosing. Oral bioavailabilities were 9.1% +/- 2.2% (90 mg/kg QD), 9.5% +/- 1.7% (90 mg/kg BID), and 7.6% +/- 3.7% (180 mg/kg QD); the accumulation ratios on the 8th day of dosing were 2.1 +/- 1.1, 1.8 +/- 0.4, and 1.7 +/- 0.7, respectively. The overall 24-hr urinary excretion of oral foscarnet averaged 7.8% +/- 2.6% (day 1) and 13.4% +/- 6.0% (day 8), whereas it was 95.0% +/- 4.9% after intravenous dosing.

Methods of Manufacturing

Phosphonoformate is prepared by saponification of the triethyl ester of phosphonoformate with NaOH. Trisodium phosphonoformate hexahydrate is recrystallized from H2O.

Storage Conditions

Store at 20 to 25 °C (68 to 77 °F). Protect from excessive heat (above 40 °C) and from freezing.

Interactions

Concomitant administration of foscarnet and parenteral pentamidine has been associated with hypocalcemia, including severe hypocalcemia resulting in death. Toxicity associated with concomitant administration of foscarnet and orally inhaled pentamidine has not been reported to date.
Abnormal renal function has occurred in patients receiving foscarnet in combination with ritonavir and/or saquinavir.
To report a possible interaction between foscarnet and ciprofloxacin in two patients with AIDS, cytomegalovirus (CMV) retinitis, and disseminated Mycobacterium avium complex (MAC) infection and to review the available literature related to foscarnet-associated seizures. Case report information was obtained from Medical Service Daily Rounds during the patients' hospitalization and from the patients' medical records. Computerized (MEDLINE) and manual (Index Medicus) search methods were used to obtain English-language literature published between 1980 and 1993.Foscarnet is a synthetic antiviral agent with activity against herpesviruses and HIV. The incidence of seizures with foscarnet infusion is high, ranging from 13 to 15 percent. Predisposing factors such as renal impairment, electrolyte and metabolic abnormalities, and underlying neurologic disorders have been associated with seizures during foscarnet therapy. We describe two patients with AIDS who developed generalized tonic-clonic seizures while receiving foscarnet and ciprofloxacin for the treatment of CMV retinitis and disseminated MAC infection, respectively. Neither of the patients had any of the aforementioned risk factors for foscarnet-associated seizures. Concurrent administration of ciprofloxacin, a known epileptogenic agent, and foscarnet may predispose patients to the development of seizures.

Dates

Last modified: 02-18-2024

Continuous-Infusion Foscarnet Facilitates Administration in Hematopoietic Stem Cell Transplantation Patients

Walter Domingo, Isabelle T Nguyen, Joyce J Johnsrud, Janice Wes Brown
PMID: 33891883   DOI: 10.1016/j.jtct.2021.03.018

Abstract

Infections due to herpesviruses resistant to first-line antivirals remains an ever-present and serious complication in recipients of hematopoietic cell transplantation (HCT) and other cellular therapies. Foscarnet is the most common therapy for patients who have resistant herpesvirus infections or intolerable cytopenias due to ganciclovir or valganciclovir; however, the widespread use of foscarnet is limited by its associated nephrotoxicity and challenges in administration. In the earliest published small case series investigating the optimal infusion modality, patients with acquired immunodeficiency syndrome (AIDS) due to the human immunodeficiency virus (HIV) received either continuous infusion or intermittent dosing of foscarnet. Moreover, there was no standardization of hydration strategies to minimize side effects. Eventually, intermittent foscarnet infusions became the standard of care; however, the true impact of hydration and infusion duration on nephrotoxicity has not been adequately studied, and the reports of foscarnet administration in HCT patients has been limited primarily to intermittent infusions. In this report, we characterize the administration of foscarnet as a 24-hour continuous infusion in both the inpatient and outpatient settings compared with intermittent infusion in HCT recipients. This retrospective, single-center, observational study at Stanford University Medical Center assessed HCT recipients who received foscarnet between January 2009 and May 2019. Twenty-eight of 45 patients (62.2%) who received continuous-infusion foscarnet experienced an acute kidney injury (AKI) as defined by the Kidney Disease Improving Global Outcomes classification, compared with 39 of 62 patients (62.9%) who received conventional infusion (P = .94). The average duration of outpatient antiviral days for the continuous infusion group was 9 days (range, 0 to 121 days), compared with 6.3 days (range, 0 to 70 days) in the intermittent infusion group (P = .54). Our findings suggest that foscarnet given as a continuous infusion or as an intermittent infusion have similar rates of adverse reactions, most notably similar rates of AKI. Administering foscarnet as a continuous infusion is a feasible option to facilitate outpatient treatment.


Acute HSV and anti-NMDA encephalitis occurring as a neurosurgical complication

Jaime Toro, Juan Sebastian Rivera, Habib Moutran-Barroso, Natalia Valencia-Enciso
PMID: 34039543   DOI: 10.1136/bcr-2020-241136

Abstract

We present a 24-year-old man with a 2-year history of progressive right-sided monocular vision loss with no other symptoms. An MRI showed a meningioma compressing the right optic nerve and the cavernous sinus. The tumour was partially resected. Eight days after discharge the patient was admitted with fever, a severe stabbing headache, insomnia, nausea and vomiting. A FilmArray panel and a cerebral biopsy were performed which were positive for herpes simplex virus 1 (HSV-1). An MRI of the brain showed asymmetric bilateral lesions in the frontobasal region with predominance of the right side. Acyclovir was started and continued until completing 21 days. A month after discharge, he started experiencing insomnia, trichotillomania, limb tremor, persistence of abulia, apathy and emotional lability. An HSV-1 encephalitis relapse was suspected, acyclovir and foscarnet were started. Due to the poor response to antiviral therapy CSF was tested, which was positive for anti-NMDA receptor encephalitis. A treatment course of intravenous immunoglobulin was started with a favourable outcome.


Comparison of Transplantation Outcomes after Foscarnet and Ganciclovir Administration as First-Line Anti-Cytomegalovirus Preemptive Therapy

Kotaro Miyao, Seitaro Terakura, Yukiyasu Ozawa, Masashi Sawa, Akio Kohno, Senji Kasahara, Hiroatsu Iida, Kazuko Ino, Shigeru Kusumoto, Masanobu Kasai, Akiyoshi Takami, Shingo Kurahashi, Tomohiro Kajiguchi, Takanobu Morishita, Tetsuya Nishida, Makoto Murata, Nagoya Blood and Marrow Transplantation Group
PMID: 33836887   DOI: 10.1016/j.jtct.2020.12.012

Abstract

Ganciclovir (GCV) and foscarnet (FCN) are effective anti-cytomegalovirus (CMV) preemptive therapies; however, the impact of the 2 agents on various clinical outcomes of allogeneic hematopoietic stem cell transplantation (HSCT) remains unclear. We retrospectively analyzed data on 532 patients undergoing allogeneic HSCT from unrelated donors and administered FCN (n = 86) or GCV (n = 446) as first-line anti-CMV preemptive therapy. Overall survival, relapse, and nonrelapse mortality (NRM) did not differ between the FCN and GCV groups, whereas the GCV group had a higher risk of chronic graft-versus-host disease (cGVHD) (hazard ratio [HR], 2.38; 95% confidence interval [CI], 1.28 to 4.39; P = .006) and extensive cGVHD (HR, 3.94; 95% CI, 1.43 to 10.9; P = .008). All 13 patients with cGVHD in the FCN group survived. Switching to the other agent was done mainly due to hematologic adverse events in the GCV group and mainly due to insufficient efficacy in the FCN group. The incidence of end-organ CMV disease was similar in the 2 groups. Selection of FCN or GCV as first-line preemptive anti-CMV therapy did not affect survival, relapse, or NRM. Physicians can select either of the agents, depending on the clinical situation; however, the selection may influence the cGVHD-related clinical course in HSCT recipients.


Topical Treatment of Acyclovir-Resistant Herpes Simplex Virus Stomatitis after Allogeneic Hematopoietic Cell Transplantation

Daniela Heidenreich, Sebastian Kreil, Nadine Mueller, Mohamad Jawhar, Florian Nolte, Wolf-Karsten Hofmann, Stefan A Klein
PMID: 33070144   DOI: 10.1159/000510988

Abstract

We report on patients who developed severe acyclovir-resistant (ACVr) herpes simplex virus 1 (HSV-1) stomatitis after allogeneic hematopoietic cell transplantation (HCT).
HCT patients suffering from HSV-1 stomatitis without response after 1 week of high-dose acyclovir (ACV) were tested for ACV resistance. Patients with proven ACV resistance were treated either topically with cidofovir solution and gel or with topical foscavir cream or with intravenous foscavir.
Among 214 consecutive HCT patients, 6 developed severe ACVr HSV-1 stomatitis (WHO grade III n = 1, WHO grade IV n = 5). All 6 patients suffered from relapse of acute myeloid leukemia (AML) after HCT. ACVr stomatitis was treated topically with first-line (n = 4) or second-line (n = 2) cidofovir. Topical foscavir cream was applied as first-line (n = 1) or second-line (n = 1) therapy. Intravenous foscavir was used in 3 patients (first-line therapy, n = 1; second-line therapy, n = 2). Complete remission was reached by topical cidofovir (n = 3), topical foscavir (n = 1), and intravenous foscavir (n = 1), respectively. Five of the 6 patients died due to progression of leukemia. Only 1 patient survived.
ACVr HSV-1 stomatitis is a severe complication in AML patients relapsing after HCT. It reflects the seriously impaired general condition of these patients. This analysis shows that topical treatment with cidofovir or foscavir might be a sufficient first-line therapy approach in ACVr HSV-1 stomatitis. It might serve as a less toxic alternative to intravenous foscavir.


Prophylactic Foscarnet for Human Herpesvirus 6: Effect on Hematopoietic Engraftment after Reduced-Intensity Conditioning Umbilical Cord Blood Transplantation

Najla El Jurdi, John Rogosheske, Todd DeFor, Nelli Bejanyan, Mukta Arora, Veronika Bachanova, Brian Betts, Fiona He, Shernan Holtan, Murali Janakiram, Samantha Larson, Joseph Maakaron, Armin Rashidi, Erica Warlick, John E Wagner, Jo-Anne H Young, Daniel Weisdorf, Claudio G Brunstein
PMID: 33053448   DOI: 10.1016/j.bbmt.2020.10.008

Abstract

The high incidence of human herpesvirus-6 (HHV-6) reactivation, potentially interfering with engraftment after umbilical cord blood (UCB) hematopoietic cell transplantation (HCT), remains a major challenge. To potentially address this problem, we evaluated the effect of prophylactic foscarnet administered twice daily beginning on day +7 and continuing through engraftment in 25 patients. To determine the impact of foscarnet on HHV-6, engraftment, and other transplantation outcomes, we compared results in 61 identically treated patients with hematologic malignancies. Treatment and control groups underwent reduced-intensity conditioning UCB HCT with a conditioning regimen of fludarabine, cyclophosphamide, and total body irradiation 200 cGy with or without antithymocyte globulin (ATG), using sirolimus plus mycophenolate mofetil immune suppression. The treatment and control groups were similar in terms of age, disease risk, use of ATG, Hematopoietic Cell Transplantation Comorbidity Index, and graft CD34 cell dose; however, foscarnet-treated patients were less likely to receive a double UCB graft and to be treated more recently (2016 to 2018). The cumulative incidence of HHV-6 reactivation by day +100 was 63% for all patients (95% confidence interval [CI], 51% to 75%) and was not significantly different between the 2 groups. HHV-6 reactivation occurred at a median of 34 days in the foscarnet group and 25.5 days in the control group. The incidence of neutrophil engraftment at day 42 was higher in the foscarnet group compared with the control group (96%; [95% CI, 83% to 100%] versus 75% [95% CI, 64% to 85%]; P< .01). The cumulative incidence of platelet engraftment by 6 months was 92% (95% CI, 69% to 100%) for the foscarnet group versus 75% (95% CI, 60% to 90%) for the control group (P= .08), and multivariate analysis identified the use of foscarnet as an independent predictor of better platelet engraftment. No patients died as a result of graft failure in recipients of foscarnet, whereas 5 patients died from graft failure in the control group. Six-month overall survival (OS) and nonrelapse mortality (NRM) were better in the foscarnet group (96% versus 72% [P= .02] and 4% versus 18% [P= .07], respectively). Even though foscarnet prophylaxis did not prevent HHV-6 viremia, we observed a delay in time to HHV-6 reactivation, a trend toward differences in engraftment, NRM, and OS compared with historical controls.


Interplay among Different Fosfomycin Resistance Mechanisms in Klebsiella pneumoniae

M Ortiz-Padilla, I Portillo-Calderón, B de Gregorio-Iaria, J Blázquez, J Rodríguez-Baño, A Pascual, J M Rodríguez-Martínez, F Docobo-Pérez
PMID: 33361305   DOI: 10.1128/AAC.01911-20

Abstract

The objectives of this study were to characterize the role of the
,
, and
genes in fosfomycin resistance in
and evaluate the use of sodium phosphonoformate (PPF) in combination with fosfomycin. Seven clinical isolates of
and the reference strain (ATCC 700721) were used, and their genomes were sequenced. Δ
, Δ
, and Δ
mutants were constructed from two isolates and
ATCC 700721. Fosfomycin susceptibility testing was done by the gradient strip method. Synergy between fosfomycin and PPF was studied by checkerboard assay and analyzed using SynergyFinder. Spontaneous fosfomycin mutant frequencies at 64 and 512 mg/liter,
activity using growth curves with fosfomycin gradient concentrations (0 to 256mg/liter), and time-kill assays at 64 and 307 mg/liter were evaluated with and without PPF (0.623 mM). The MICs of fosfomycin against the clinical isolates ranged from 16 to ≥1,024 mg/liter. The addition of 0.623 mM PPF reduced fosfomycin MIC between 2- and 8-fold. Deletion of
led to a 32-fold decrease. Synergistic activities were observed with the combination of fosfomycin and PPF (most synergistic area at 0.623 mM). The lowest fosfomycin-resistant mutant frequencies were found in Δ
mutants, with decreases in frequency from 1.69 × 10
to 1.60 × 10
for 64 mg/liter of fosfomycin. In the final growth monitoring and time-kill assays, fosfomycin showed a bactericidal effect only with the deletion of
and not with the addition of PPF. We conclude that
gene inactivation leads to a decrease in fosfomycin resistance in
The pharmacological approach using PPF did not achieve enough activity, and the effect decreased with the presence of fosfomycin-resistant mutations.


[Human herpesvirus-6B encephalitis following allogeneic hematopoietic stem cell transplantation: how should it be managed?]

Masao Ogata
PMID: 32908059   DOI: 10.11406/rinketsu.61.945

Abstract

Human herpesvirus (HHV)-6B encephalitis has been increasingly recognized as an important central nervous system (CNS) complication after allogeneic hematopoietic stem cell transplantation. In this review, the best way to diagnose and treat this devastating complication is described. Diagnostic pitfalls: HHV-6B encephalitis should be diagnosed based on the presence of CNS symptoms, positive results for HHV-6 DNA in the cerebrospinal fluid (CSF), and exclusion of other causes of CNS symptoms. There are potential pitfalls when diagnosing HHV-6B encephalitis. Moreover, false-positive detection of HHV-6 DNA in the CSF can occur. Pleocytosis is observed in few patients, and CSF protein levels are often normal. Limbic encephalitis findings are not commonly detected through a brain MRI at the time of development. Prevention: Neither routine monitoring nor routine prophylactic antiviral therapy is recommended to prevent the development of HHV-6B encephalitis. Treatment: Empiric therapy should be started immediately after HHV-6B encephalitis is suspected. The Guideline Committee of the JSHCT recommends full-dose foscarnet (180 mg/kg/day) for the treatment of HHV-6B encephalitis. Therapeutic effect of anti-HHV6 therapy is assessed based on CNS symptoms and HHV-6 DNA in the CSF, which should be evaluated 1-2 weeks after initiating treatment. Even in patients exhibiting good therapeutic effects, antiviral treatment should be continued for at least 3 weeks.


Impact of Amino Acid Substitutions in Region II and Helix K of Herpes Simplex Virus 1 and Human Cytomegalovirus DNA Polymerases on Resistance to Foscarnet

Karima Zarrouk, Xiaojun Zhu, Van Dung Pham, Nathalie Goyette, Jocelyne Piret, Rong Shi, Guy Boivin
PMID: 33875432   DOI: 10.1128/AAC.00390-21

Abstract

Amino acid substitutions conferring resistance of herpes simplex virus 1 (HSV-1) and human cytomegalovirus (HCMV) to foscarnet (PFA) are located in the genes
and
, respectively, encoding the DNA polymerase (pol). In this study, we analyzed the impact of substitutions located in helix K and region II that are involved in the conformational changes of the DNA pol. Theoretical substitutions were identified by sequences alignment of the helix K and region II of human herpesviruses (susceptible to PFA) and bacteriophages (resistant to PFA) and introduced in viral genomes by recombinant phenotyping. We characterized the susceptibility of HSV-1 and HCMV mutants to PFA. In UL30, the substitutions I619K (helix K), V715S, and A719T (both in region II) increased mean PFA 50% effective concentrations (EC
s) by 2.5-, 5.6-, and 2.0-fold, respectively, compared to the wild type (WT). In UL54, the substitution Q579I (helix K) conferred hypersusceptibility to PFA (0.17-fold change), whereas the substitutions Q697P, V715S, and A719T (all in region II) increased mean PFA EC
s by 3.8-, 2.8- and 2.5-fold, respectively, compared to the WT. These results were confirmed by enzymatic assays using recombinant DNA pol harboring these substitutions. Three-dimensional modeling suggests that substitutions conferring resistance/hypersusceptibility to PFA located in helix K and region II of UL30 and UL54 DNA pol favor an open/closed conformation of these enzymes, resulting in a lower/higher drug affinity for the proteins. Thus, this study shows that both regions of UL30 and UL54 DNA pol are involved in the conformational changes of these proteins and can influence the susceptibility of both viruses to PFA.


Synthesis, physicochemical properties and biological activities of novel alkylphosphocholines with foscarnet moiety

Lukáš Timko, Martin Pisárčik, Martin Mrva, Mária Garajová, Anna Juhásová, Ján Mojžiš, Gabriela Mojžišová, Marián Bukovský, Ferdinand Devínsky, Miloš Lukáč
PMID: 32892068   DOI: 10.1016/j.bioorg.2020.104224

Abstract

A series of alkylphosphocholines with foscarnet moiety was synthesized. The structure of these zwitterionic amphiphiles was modified in both polar and non-polar parts of surfactant molecule. Investigations of physicochemical properties are represented by the determination of critical micelle concentration, the surface tension value at the cmc and the surface area per surfactant head group utilising surface tension measurements. Hydrodynamic diameter of surfactant micelles was determined using the dynamic light scattering technique. Alkylphosphocholines exhibit significant cytotoxic, anticandidal (Candida albicans) and antiamoebal (Acanthamoeba spp. T4 genotype) activity. The relationship between the structure, physicochemical properties and biological activity of the tested compounds revealed that lipophilicity has a significant influence on biological activity of the investigated surfactants. More lipophilic alkylphosphocholines with octadecyl chains show cytotoxic activity against cancer cells which is higher than that of the compounds with shorter alkyl chains. The opposite situation was observed in case of anticandidal and antiamoebal activity of these surfactants. The most active compounds were found to have pentadecyl chains. The foscarnet analogue of miltefosine C15-PFA-C showed the highest anticandidal activity. The minimum value of anticandidal activity of this compound is 1,4 μM thus representing the highest anticandidal activity found within the group of alkylphosphocholines.


[Herpes simplex virus resistance to antivirals]

Sonia Burrel, Dimitrios Topalis, David Boutolleau
PMID: 33111706   DOI: 10.1684/vir.2020.0864

Abstract

Herpes simplex virus (HSV) infections remain an important cause of morbidity among immunocompromised patients, such as transplant recipients and human immunodeficiency virus [HIV]-infected individuals. Only few antiviral drugs are available to treat HSV infections: (val)acyclovir, foscarnet, and cidofovir. Prophylactic and curative antiviral treatments administered during prolonged periods among patients with altered T-cell immunity may lead to the emergence of HSV resistance to antivirals, contributing to a challenging therapeutic management of viral infection. The persistence of herpetic lesions after 10 days of well-conducted antiviral therapy is suggestive of viral resistance. Resistance to antivirals can be detected using genotypic methods (identifications of antiviral resistance-associated mutations by sequencing genes encoding viral proteins involved in the mechanism of action of antivirals) or phenotypic methods (measure of antiviral drug concentration inhibiting 50% of viral replication in cell culture). The prevalence of HSV resistance to acyclovir is below 1% in immunocompetent individuals, except those with herpetic keratitis for whom prevalence can reach 7%, and varies from 3.5% to 11% in immunocompromised patients. Adverse effects and the absence of eradication of viral latent infection constitute other limits to the use of antiviral drugs. New antiviral compounds undergoing clinical trials and novel potential viral targets seem very promising to enlarge the panel of efficient compounds to treat HSV infections.


Explore Compound Types